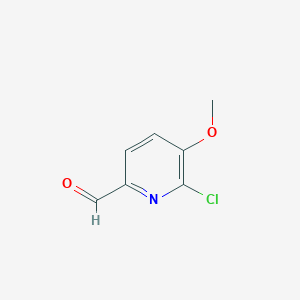

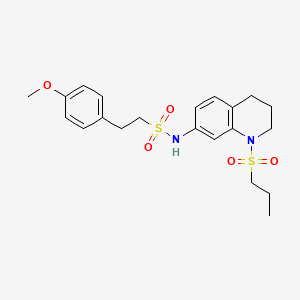

![molecular formula C9H19NO2 B2969439 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane CAS No. 1807921-15-8](/img/structure/B2969439.png)

2-{[(2R)-4-aminobutan-2-yl]oxy}oxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(2R)-4-aminobutan-2-yl]oxy}oxane” is a chemical compound with the CAS number 1807921-15-8 . It has a molecular formula of C9H19NO2 and a molecular weight of 173.25 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing four carbon atoms, one oxygen atom, and an amino group attached to the second carbon .Scientific Research Applications

Alkane Oxidation and Catalysis

Alkane oxidation by osmium tetroxide (OsO4) demonstrates the potential of specific chemical reagents to oxidize saturated alkanes, including primary, secondary, and tertiary C-H bonds. This research reveals a mechanism involving [3+2] addition of a C-H bond to two oxo groups of OsO4(OH)-, suggesting analogies with pathways for dihydroxylation of alkenes and addition of H2 to OsO4(L) (Bales et al., 2005).

Mass Spectrometry

Chemical ionization mass spectrometry research, utilizing isobutane reactant gas modified by ethanolamine or ethylenediamine, explores the reactivity of the plasma in a mass spectrometer, indicating the versatility of this method for analyzing various compounds, including potential applications for the molecule (Bowen & Field, 1974).

Catalytic Oxidation of Alkanes

The catalytic system [n-Bu4N]VO3/pyrazine-2-carboxylic acid facilitates the oxidation of alkanes such as methane, ethane, propane, n-butane, and isobutane to produce alkyl hydroperoxides, alcohols, aldehydes or ketones, and carboxylic acids, highlighting the molecule's potential role in the catalytic oxidation processes (Nizova et al., 1997).

Stereochemical Studies

Research into the stereospecific hydroxylation of [2,2-2H2]Butane and chiral dideuteriobutanes by the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus (Bath) provides insights into the stereochemical aspects of hydrocarbon oxidation, potentially applicable to understanding the stereochemical outcomes of reactions involving 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane (Yu et al., 2003).

Synthesis of Heterocycles

The single-step synthesis of condensed heterocyclic compounds via intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives, including the use of 4-isothiocyanotobutan-2-one, demonstrates the molecule's potential utility in the synthesis of heterocycles (Singh & Kumar, 1987).

properties

IUPAC Name |

(3R)-3-(oxan-2-yloxy)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUADMFJDYBGBDY-VEDVMXKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)

![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)